molecular formula C18H28O2 B107628 1-(4-(Decyloxy)phenyl)ethanone CAS No. 18099-59-7

1-(4-(Decyloxy)phenyl)ethanone

Cat. No. B107628
CAS RN: 18099-59-7
M. Wt: 276.4 g/mol
InChI Key: UVDHIFJLWNPHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(Decyloxy)phenyl)ethanone” is a chemical compound with the CAS Number: 18099-59-7 . It has a molecular weight of 276.42 and its IUPAC name is 1-[4-(decyloxy)phenyl]ethanone . The compound is also known by the synonym 4’-DECYLOXYACETOPHENONE .

Scientific Research Applications

Chemical Chaperone Properties

4-Phenylbutyric acid (4-PBA) is a derivative related to 1-(4-(Decyloxy)phenyl)ethanone and has been researched for its role as a chemical chaperone. This compound helps in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. This mechanism is crucial in maintaining cellular proteostasis and could potentially alleviate various pathologies associated with protein misfolding (Kolb et al., 2015).

Hydroxycoumarin Derivatives and Photochemical Properties

Hydroxycoumarins, including derivatives like 4-hydroxycoumarin, are significant due to their chemical and biological properties. They are studied for their importance in organic synthesis. Research on these compounds includes synthesis methods, acylation reactions, and photochemical properties. Some derivatives show excellent UV absorption or fluorescent properties, indicating potential applications in various fields including material sciences and biology (Yoda et al., 2019).

Analytical Methods for Determining Antioxidant Activity

The study of antioxidants is critical in fields ranging from food engineering to medicine. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are used to determine the antioxidant activity of compounds. These methods are crucial for assessing the kinetics of antioxidant processes and are based on spectrophotometry. Such studies contribute to understanding the antioxidant capacity of complex samples, potentially including derivatives of 1-(4-(Decyloxy)phenyl)ethanone (Munteanu & Apetrei, 2021).

Redox Mediators in Treatment of Organic Pollutants

Enzymes in the presence of redox mediators can degrade or transform various organic pollutants in wastewater. This process is enhanced by redox mediators which increase the efficiency of pollutant degradation. Such enzymes and redox mediator systems could play a significant role in the remediation of aromatic compounds present in industrial effluents, potentially including compounds related to 1-(4-(Decyloxy)phenyl)ethanone (Husain & Husain, 2007).

Safety And Hazards

The safety data sheet (SDS) for “1-(4-(Decyloxy)phenyl)ethanone” can be found online . It’s important to handle the compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-(4-decoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-10-15-20-18-13-11-17(12-14-18)16(2)19/h11-14H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDHIFJLWNPHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342076
Record name 1-[4-(Decyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Decyloxy)phenyl)ethanone

CAS RN

18099-59-7
Record name 1-[4-(Decyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Decyloxy)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(Decyloxy)phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(Decyloxy)phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(Decyloxy)phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(Decyloxy)phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(Decyloxy)phenyl)ethanone

Citations

For This Compound
1
Citations
N Noviany, H Osman - 2015 - repository.lppm.unila.ac.id
Suatu seri senyawa p-alkoksiasetofenon telah berhasil disintesis dengan menggunakan para-hidroksiasetofenon sebagai material awal dan memberikan senyawa target (3a-g) …
Number of citations: 3 repository.lppm.unila.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.